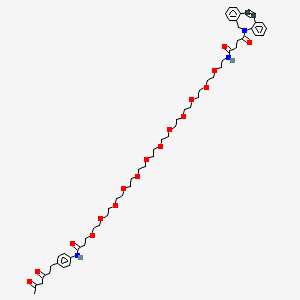
Diketone-PEG12-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diketone-PEG12-DBCO is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the formation of PROTAC molecules, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. The molecular formula of this compound is C₅₈H₈₁N₃O₁₇, and it has a molecular weight of 1092.27 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diketone-PEG12-DBCO is synthesized through a series of chemical reactions involving the incorporation of a diketone group and a dibenzocyclooctyne (DBCO) group into a polyethylene glycol (PEG) chain. The synthesis typically involves the following steps:
Formation of the Diketone Group: The diketone group is introduced through a reaction between a suitable diketone precursor and the PEG chain.
Incorporation of the DBCO Group: The DBCO group is attached to the PEG chain through a copper-free click chemistry reaction, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), which occurs between the DBCO group and an azide-functionalized molecule
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity, typically achieving a purity of 98% or higher. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Diketone-PEG12-DBCO undergoes various chemical reactions, including:
Click Chemistry Reactions: The DBCO group readily reacts with azide-bearing biomolecules through SPAAC, forming stable triazole linkages
Substitution Reactions: The diketone group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the carbonyl groups.
Common Reagents and Conditions
Azide-functionalized Molecules: Used in SPAAC reactions with the DBCO group.
Nucleophiles: Used in substitution reactions with the diketone group.
Reaction Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature, to ensure high yield and selectivity
Major Products
Applications De Recherche Scientifique
Diketone-PEG12-DBCO has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins
Biology: Employed in bioorthogonal click chemistry for labeling and tracking biomolecules in living systems
Medicine: Utilized in drug delivery systems to attach therapeutic agents to targeting molecules, enhancing specificity and reducing off-target effects
Industry: Applied in the functionalization of surfaces and materials, improving solubility and biocompatibility
Mécanisme D'action
Diketone-PEG12-DBCO exerts its effects through the following mechanisms:
PROTAC Formation: The compound acts as a linker in PROTACs, connecting an E3 ubiquitin ligase ligand to a target protein ligand. .
Click Chemistry: The DBCO group undergoes SPAAC with azide-functionalized molecules, enabling bioorthogonal conjugation without interfering with native biological functions
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG Linkers: These compounds also contain a DBCO group and a PEG chain, used in bioorthogonal click chemistry and PROTAC synthesis.
Diketone-PEG Linkers: These compounds contain a diketone group and a PEG chain, used in various chemical reactions and functionalization processes.
Uniqueness
Diketone-PEG12-DBCO is unique due to its combination of a diketone group and a DBCO group within a single molecule. This dual functionality allows it to participate in both click chemistry reactions and nucleophilic substitution reactions, making it a versatile tool in chemical biology and materials science .
Propriétés
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H81N3O17/c1-48(62)46-54(63)17-12-49-10-15-53(16-11-49)60-57(65)20-22-67-24-26-69-28-30-71-32-34-73-36-38-75-40-42-77-44-45-78-43-41-76-39-37-74-35-33-72-31-29-70-27-25-68-23-21-59-56(64)18-19-58(66)61-47-52-8-3-2-6-50(52)13-14-51-7-4-5-9-55(51)61/h2-11,15-16H,12,17-47H2,1H3,(H,59,64)(H,60,65) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYUYTQDCDUNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H81N3O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1092.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

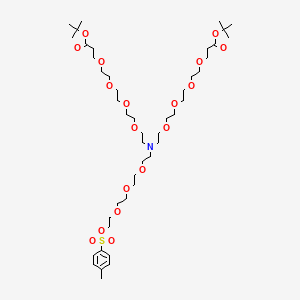
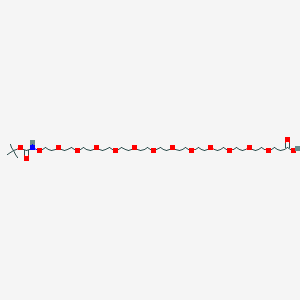
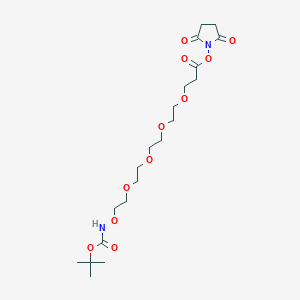

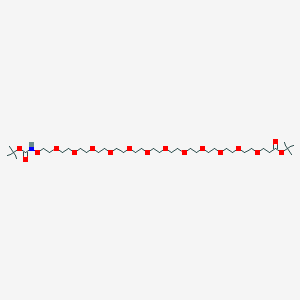
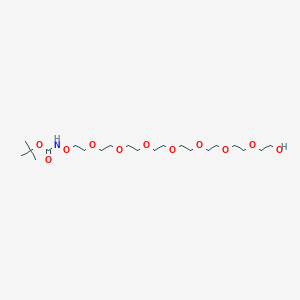

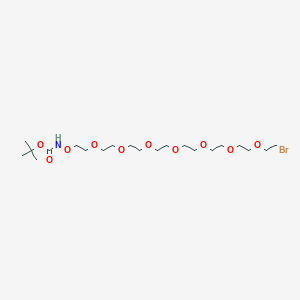


![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8104503.png)
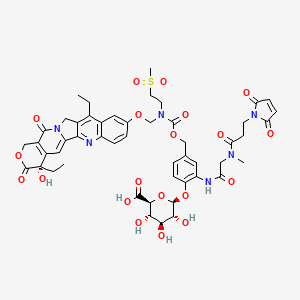
![sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate](/img/structure/B8104512.png)
